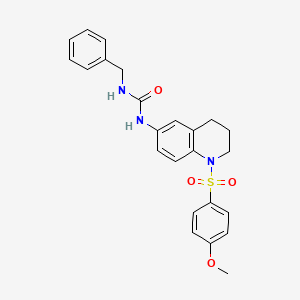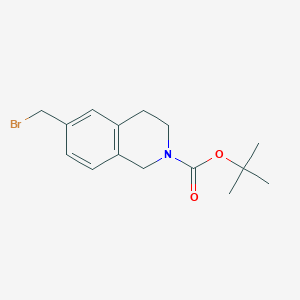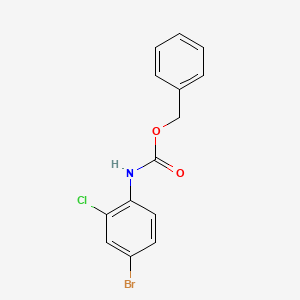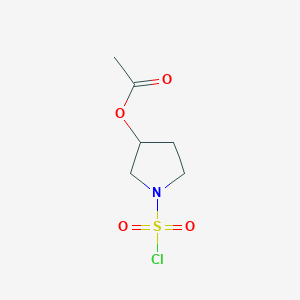
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid, also known as Fmoc-Pyrazole, is a chemical compound commonly used in scientific research as a building block for the synthesis of peptides and proteins. This compound is widely used due to its stability and ease of use in peptide synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid and its derivatives have been a subject of scientific research due to their potential in various applications. The compound and related structures have been synthesized and characterized to understand their physicochemical properties and reactivity. For instance, studies have described the synthesis of related compounds such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting the methodology for obtaining high yields and exploring their potential applications in peptide synthesis and drug development (Le & Goodnow, 2004).
Photocatalysis
Research into photocatalysis has identified fluorene derivatives as potential photocatalysts for organic transformations. A notable study described the use of 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating the utility of fluorene-based compounds in facilitating light-driven reactions under mild conditions (Chen, Lu, & Wang, 2019).
Solid Phase Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group, a key component of this compound, plays a critical role in solid phase peptide synthesis (SPPS). Fmoc amino acids have revolutionized SPPS by providing a reliable and versatile method for peptide chain assembly. Research has focused on enhancing the methodology by exploring different solid supports, linkages, and deprotection strategies to synthesize biologically active peptides and proteins efficiently (Fields & Noble, 2009).
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(24)17-16(9-20-22-17)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,20,22)(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQCSWDCGNPZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(NN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}butanoic acid](/img/structure/B2774381.png)
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2774385.png)
![2-[(Dimethylamino)methylidene]cyclopentan-1-one](/img/structure/B2774387.png)


![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea](/img/structure/B2774390.png)


![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2774396.png)


![methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2774400.png)

